
Carbanilic acid, 3,4-dichlorodithio-, glycolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbanilic acid, 3,4-dichlorodithio-, glycolate is a chemical compound with the molecular formula C9-H7-Cl2-N-O2-S2 and a molecular weight of 296.19 . This compound is known for its unique structure, which includes both carbanilic acid and glycolate moieties, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
The synthesis of Carbanilic acid, 3,4-dichlorodithio-, glycolate typically involves the reaction of 3,4-dichlorodithio-carbanilic acid with glycolic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability.
Análisis De Reacciones Químicas
Carbanilic acid, 3,4-dichlorodithio-, glycolate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced sulfur-containing products.
Aplicaciones Científicas De Investigación
Carbanilic acid, 3,4-dichlorodithio-, glycolate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases due to its unique chemical structure and reactivity.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mecanismo De Acción
The mechanism of action of Carbanilic acid, 3,4-dichlorodithio-, glycolate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Carbanilic acid, 3,4-dichlorodithio-, glycolate can be compared with other similar compounds such as:
Carbanilic acid, 3,4-dichlorodithio-, ethyl ester: This compound has a similar structure but with an ethyl ester group instead of a glycolate moiety.
Glycolic acid: A simpler compound with a similar glycolate structure but lacking the carbanilic acid and dichlorodithio groups.
The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties not found in its individual components or similar compounds.
Propiedades
Número CAS |
73623-06-0 |
|---|---|
Fórmula molecular |
C9H7Cl2NO2S2 |
Peso molecular |
296.2 g/mol |
Nombre IUPAC |
S-[(3,4-dichlorophenyl)carbamothioyl] 2-hydroxyethanethioate |
InChI |
InChI=1S/C9H7Cl2NO2S2/c10-6-2-1-5(3-7(6)11)12-9(15)16-8(14)4-13/h1-3,13H,4H2,(H,12,15) |
Clave InChI |
KZYJKWNMZDRNII-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NC(=S)SC(=O)CO)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![hexanedioic acid;1-[2-(4-methoxyphenyl)-1-propan-2-ylindol-4-yl]oxy-3-(propan-2-ylamino)propan-2-ol](/img/structure/B14455826.png)
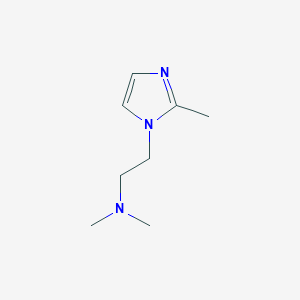
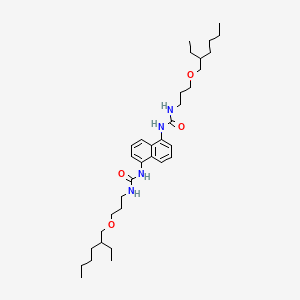
![3-Thiazolidineacetic acid, 5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-4-oxo-2-thioxo-, sodium salt](/img/structure/B14455856.png)
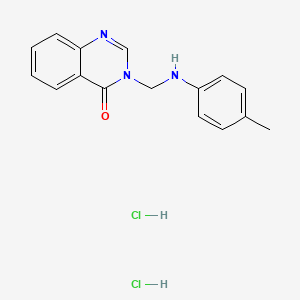
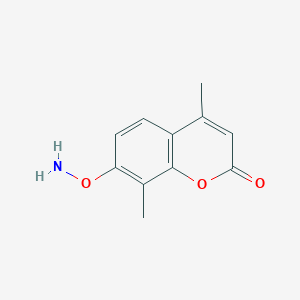
![1-(7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecan-15-yl)propan-1-one](/img/structure/B14455875.png)
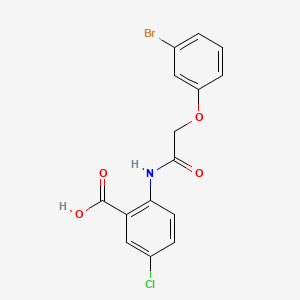


![4-[2-(4-Methoxyphenyl)cyclopropyl]benzonitrile](/img/structure/B14455903.png)


